Home > Products > Screening Compounds P71149 > N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide - 954599-29-2

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide

Catalog Number: EVT-2981004
CAS Number: 954599-29-2
Molecular Formula: C18H16FN3O2
Molecular Weight: 325.343
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-Chloro-9H-carbazol-9-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (3h)

Compound Description: This compound is a carbazole derivative containing a 1,3,4-thiadiazole moiety. It exhibited promising antifungal activity against Pellicularia sasakii (P. sasakii), displaying better bioactivity than the commercial fungicides hymexazol and carbendazim. []

N-(5-(((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i)

Compound Description: This compound features a 1,2,4-oxadiazole ring linked to a 1,3,4-thiadiazole ring through a thiomethylene bridge. It demonstrated good nematocidal activity against Bursaphelenchus xylophilus, surpassing the efficacy of the commercial seed coating agent Tioxazafen. []

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (7)

Compound Description: This compound inhibits HIV-1 replication by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. It directly interacts with HIV-1 MA, competes with PI(4,5)P2 for MA binding, and diminishes the production of new viruses. []

2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-substituted acetamides (8a-w)

Compound Description: This series of compounds features a 1,3,4-oxadiazole core linked to an indole moiety through a methylene bridge. Various substitutions were introduced at the acetamide nitrogen. These compounds exhibited notable biological activities, including antibacterial, hemolytic, and enzyme inhibitory effects against α-glucosidase, butyrylcholinesterase, and lipoxygenase. []

Overview

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide is a synthetic compound characterized by its unique structural features, including a 1,3,4-oxadiazole ring and an acetamide functional group. The presence of the 4-fluorobenzyl group enhances its potential biological activity, making it a subject of interest in medicinal chemistry. Compounds containing oxadiazole structures are often associated with various pharmacological properties, including antimicrobial activity and interactions with specific biological targets.

Source and Classification

This compound can be classified as an organic heterocyclic compound due to the presence of nitrogen in its oxadiazole ring. It is categorized under the class of acetamides, which are derivatives of acetic acid where the hydrogen atom of the carboxylic acid is replaced by an amine or ammonia . The compound's molecular formula is C17H18FN3O2, with a molecular weight of approximately 315.35 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide typically involves several key steps:

  1. Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions. The reaction may require catalysts or specific temperature conditions to facilitate the formation of the oxadiazole structure.
  2. Introduction of the Fluorobenzyl Group: This step often employs nucleophilic substitution reactions where a fluorobenzyl halide reacts with the oxadiazole intermediate. The choice of solvent and temperature can significantly influence the yield and purity of this step.
  3. Attachment of the Acetamide Group: The final step involves coupling the oxadiazole derivative with p-toluidine (the source of the p-tolyl group) under conditions that promote amide bond formation. Common reagents for this coupling include carbodiimides such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide), which help activate the carboxylic acid for reaction with amines.
Molecular Structure Analysis

Structure and Data

The molecular structure of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide features:

  • Oxadiazole Ring: A five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms.
  • Fluorobenzyl Group: A phenyl ring substituted with a fluorine atom at the para position.
  • Acetamide Group: An amide functional group that enhances solubility and potential biological activity.

The compound's structural formula can be represented as follows:

C17H18FN3O2\text{C}_{17}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{2}

Data

The compound's melting point, boiling point, and density are not extensively documented in available literature but are crucial for practical applications in research settings .

Chemical Reactions Analysis

Reactions and Technical Details

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The fluorine atom in the fluorobenzyl group can be replaced by various nucleophiles, leading to new derivatives with potential altered biological activity.
  2. Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, producing p-toluidine and acetic acid.
  3. Oxidation/Reduction: Depending on reaction conditions, it may also be susceptible to oxidation or reduction reactions that could modify its pharmacological properties.

These reactions highlight the compound's versatility as a building block for more complex molecules in organic synthesis .

Mechanism of Action

The mechanism of action for N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide is not fully elucidated but is hypothesized based on similar compounds:

  • Biological Interactions: The oxadiazole ring may facilitate binding to specific enzymes or receptors in biological systems, potentially modulating their activity.
  • Pharmacological Effects: Studies on related compounds suggest that this molecule could exhibit antimicrobial or anti-inflammatory effects by interacting with cellular targets .
Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point and boiling point are not well-documented, general characteristics include:

  • Solubility: Likely soluble in polar solvents due to the presence of the acetamide group.
  • Stability: Expected to be stable under standard laboratory conditions but sensitive to strong acids or bases.

Chemical Properties

The chemical properties include:

Applications

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide has several potential applications:

  1. Medicinal Chemistry: Investigated for its potential as an antimicrobial agent or therapeutic compound targeting specific diseases.
  2. Organic Synthesis: Serves as a versatile building block for synthesizing more complex organic molecules.
  3. Pharmaceutical Development: Potential candidate for drug discovery due to its unique structural features that may interact with various biological targets .
Introduction to N-(5-(4-Fluorobenzyl)-1,3,4-Oxadiazol-2-yl)-2-(p-Tolyl)Acetamide

Structural Classification Within the Oxadiazole Derivative Family

The compound N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide belongs to the N-substituted acetamide class of 1,3,4-oxadiazole derivatives. Its core structure consists of a five-membered 1,3,4-oxadiazole heterocycle containing two nitrogen atoms and one oxygen atom. This core is substituted at the 5-position with a 4-fluorobenzyl group (C₆H₄F-CH₂-) and at the 2-position with a nitrogen atom linked to a 2-(p-tolyl)acetyl group (CH₂C(O)N- connected to C₆H₄CH₃). This specific substitution pattern classifies it as a 2-N-acetamide-5-arylalkyl-1,3,4-oxadiazole [2] [8] [10].

Structurally, it shares close kinship with several documented compounds within the PubChem database, highlighting common design motifs:

  • N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide (CID 7254565): Features a phenyl group at the oxadiazole 5-position and a p-tolylthioacetamide at the 2-position, differing by the sulfur atom and the absence of the fluorobenzyl group [4].
  • 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine (C9H8FN3O): Possesses the identical 5-(4-fluorobenzyl) substituent but bears an amine (-NH₂) group at the 2-position instead of the acetamide moiety [10].
  • Acetamide, 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- (CID 3077854): Features a 4-fluorophenyl (rather than fluorobenzyl) at C5 and a complex quinazolinyl substituent on the acetamide nitrogen [2].

Table 1: Structural Comparison of Related 1,3,4-Oxadiazole Derivatives

Compound NameCore StructureSubstituent at Oxadiazole C5Substituent at Oxadiazole C2Reference
N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide1,3,4-Oxadiazole4-Fluorobenzyl (4-F-C₆H₄-CH₂-)-NH-C(O)-CH₂-(4-CH₃-C₆H₄) (p-tolylacetamide)Compound of Interest
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide1,3,4-OxadiazolePhenyl (C₆H₅-)-NH-C(O)-CH₂-S-(4-CH₃-C₆H₄) (p-tolylthioacetamide) [4] (CID 7254565)
5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine1,3,4-Oxadiazole4-Fluorobenzyl (4-F-C₆H₄-CH₂-)-NH₂ [10]
2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide1,3,4-Oxadiazole4-Fluorophenyl (4-F-C₆H₄-)-NH-C(O)-CH₂-NH-(Quinazolinyl) [2] (CID 3077854)

The defining structural features of N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide are:

  • 1,3,4-Oxadiazole Ring: Serves as a planar, bioisostere for ester or amide functionalities, offering metabolic stability and influencing electronic distribution and dipole moment, crucial for target binding [8].
  • 4-Fluorobenzyl Moiety at C5: The benzyl group provides lipophilicity and aromatic stacking potential. The para-fluorine atom introduces electron-withdrawing character, influences the ring's electron density (σ-hole potential for halogen bonding), and enhances metabolic stability and bioavailability by reducing oxidative metabolism [10].
  • 2-(p-Tolyl)acetamide at C2: The acetamide linker (-NH-C(O)CH₂-) is a common pharmacophore facilitating hydrogen bonding (as both donor and acceptor). The p-tolyl group (4-CH₃-C₆H₄-) contributes significant hydrophobicity for van der Waals interactions within binding pockets and can influence the molecule's overall pharmacokinetic profile [4] [8].

Historical Development and Discovery in Medicinal Chemistry

The development of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide stems from a sustained exploration within medicinal chemistry focused on 1,3,4-oxadiazoles as privileged scaffolds. The synthesis of such compounds typically follows well-established routes for oxadiazole formation. A common pathway involves:

  • Hydrazide Formation: Reaction of an appropriate carboxylic acid derivative (like ethyl 4-fluorobenzylacetate or 4-fluorophenylacetic acid hydrazide) with hydrazine to yield the corresponding hydrazide.
  • Cyclodehydration: Reaction of the di-substituted hydrazide (e.g., 2-(4-fluorophenyl)acetohydrazide) with an electrophilic carbon source (like triethyl orthoacetate or carboxylic acids/anhydrides in the presence of POCl₃ or other dehydrating agents) to form the 1,3,4-oxadiazole ring substituted at C5. For the target compound, the hydrazide would need to be derived from 4-fluorophenylacetic acid to yield the 5-(4-fluorobenzyl) substituent after cyclization. The 2-amino oxadiazole (like 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine [10]) is a key intermediate often synthesized via this route using hydrazide and cyanogen bromide or by cyclization of acylthiosemicarbazides.
  • N-Acylation: The 2-amino group of the intermediate oxadiazol-2-amine is then acylated with 2-(p-tolyl)acetyl chloride (or a reactive equivalent like the carboxylic acid activated with a coupling agent such as EDC/DCC) to introduce the final 2-(p-tolyl)acetamide moiety [8] [10]. This step is critical for introducing structural diversity and fine-tuning biological activity.

Table 2: Key Synthetic Intermediates and Strategies for Related Oxadiazole Acetamides

Key Intermediate/StepRole in SynthesisExample from Literature
Arylalkyl/Heteroaryl HydrazidePrecursor for oxadiazole ring formation via cyclodehydration2-(4-Fluorophenyl)acetohydrazide for 5-(4-fluorobenzyl) group
5-Substituted-1,3,4-Oxadiazol-2-amineCore intermediate obtained via cyclization; platform for N-acylation5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine [10]
Activated Acetic Acid DerivativeElectrophile for N-acylation of 2-amino oxadiazole (e.g., acid chloride, mixed anhydride)2-(p-Tolyl)acetyl Chloride
Coupling ReagentsFacilitate amide bond formation between 2-amino oxadiazole and carboxylic acidEDC (Ethyl dimethylaminopropyl carbodiimide), DCC (Dicyclohexylcarbodiimide) [8]

This compound represents a strategic evolution from simpler 2,5-disubstituted 1,3,4-oxadiazoles. Its design incorporates insights from the successful application of oxadiazoles in clinically approved drugs. A prime example is Raltegravir (CAS 518048-05-0), an HIV-1 integrase inhibitor, which features a critical 5-methyl-1,3,4-oxadiazole-2-carboxamide moiety (-C(O)NH- linked to oxadiazole C2) acting as a bioisostere for a metabolically labile hydroxamate [5] [6]. The presence of the fluorobenzyl group in N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide echoes structural motifs found in other pharmacologically active compounds, such as the benzimidazole-oxadiazole hybrids explored for their antimicrobial and antitubercular activities (e.g., compounds like 2-(5-((1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-methoxyphenyl)acetamide) [3]. The historical trajectory underscores a deliberate move towards increasing structural complexity and leveraging specific substituents (fluorine, methylated aryl) to enhance target affinity, selectivity, and drug-like properties within the oxadiazole class.

Rationale for Targeting Heterocyclic Modifications in Drug Design

The structural design of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide exemplifies core principles in modern medicinal chemistry, where heterocyclic cores are systematically modified to optimize interactions with biological targets and improve pharmacokinetic profiles. The rationale for its specific modifications is multi-faceted:

  • Leveraging the Oxadiazole as a Bioisostere: The 1,3,4-oxadiazole ring is a quintessential bioisostere for carboxylic esters and amides. Crucially, while mimicking the spatial and electronic properties of these carbonyl-containing groups essential for hydrogen bonding and target recognition, the oxadiazole offers superior metabolic stability against esterases and amidases. This resistance to enzymatic hydrolysis significantly enhances the compound's potential for oral bioavailability and sustained plasma concentrations, a critical factor in drug efficacy [8]. Its moderate dipole moment and ability to participate in hydrogen bonding (as an acceptor via the ring nitrogen atoms) and dipole-dipole interactions further contribute to favorable binding energetics within diverse protein active sites [3] [8].

  • Strategic Introduction of Fluorine (4-Fluorobenzyl): The incorporation of a fluorine atom at the para-position of the benzyl substituent attached to oxadiazole C5 is a deliberate strategy with profound effects. Fluorine is highly electronegative, altering the electron density of the attached benzene ring. This can enhance binding affinity through:

  • Electrostatic Interactions: Creating a region of positive potential (σ-hole) orthogonal to the C-F bond, enabling halogen bonding with electron-rich protein atoms (e.g., carbonyl oxygens).
  • Modulation of Lipophilicity and pKa: Fluorine substitution often increases lipophilicity compared to hydrogen, favoring membrane permeation, while simultaneously influencing the pKa of nearby functional groups if present. More significantly, the C-F bond is strong and resistant to metabolic oxidation, particularly at the para-position. This substitution effectively blocks a major site of cytochrome P450-mediated hydroxylation that would occur on an unsubstituted benzyl ring, thereby improving metabolic stability and half-life [10].
  • Optimizing Hydrophobic and Steric Fit (2-(p-Tolyl)acetamide): The acetamide linker at the oxadiazole 2-position provides a crucial hydrogen bond donor (-NH-) and acceptor (C=O), facilitating interactions with polar residues in target binding sites. The choice of the p-tolyl group (4-CH₃-C₆H₄-) attached to this acetamide serves specific purposes:
  • Enhanced Hydrophobic Interactions: The methyl group adds significant lipophilicity compared to an unsubstituted phenyl, promoting stronger van der Waals interactions within hydrophobic pockets of target proteins. This can dramatically improve binding affinity and selectivity.
  • Steric Guidance: The para-methyl group provides steric bulk without introducing excessive conformational flexibility or potential metabolic liabilities associated with larger alkyl chains. It helps orient the aromatic ring optimally within its binding sub-pocket.
  • Tuning Electronic Properties: The methyl group is a weak electron-donor (+I effect), subtly altering the electron density of the aryl ring, which can influence π-stacking or cation-π interactions. This specific modification (phenyl vs p-tolyl) is a common SAR exploration strategy to fine-tune activity, as seen in the development of numerous receptor ligands and enzyme inhibitors [4] [8]. The presence of the methyl group distinguishes its interactions from those of simpler phenyl or halogen-substituted phenyl rings, potentially offering a better fit for specific enzymatic pockets or receptors.

Table 3: Rationale for Key Structural Modifications in Oxadiazole-Based Drug Design

Structural FeaturePrimary RationaleExpected Pharmacological Impact
1,3,4-Oxadiazole CoreBioisostere for esters/amides; Metabolic stability; Dipole moment; H-bond acceptanceEnhanced metabolic stability; Improved binding affinity; Favorable physicochemical properties
4-Fluorobenzyl at C5Halogen bonding potential; Blocking of para-oxidation; Increased lipophilicity; Modulation of ring electronicsIncreased target binding affinity; Enhanced metabolic stability; Improved passive diffusion
-NH-C(O)- Linker at C2Hydrogen bond donation and acceptance capabilityFacilitates critical polar interactions with biological targets
p-Tolyl Group on AcetamideEnhanced hydrophobic interactions; Optimal steric bulk; Weak electron-donating effectImproved binding affinity and selectivity within hydrophobic pockets; Fine-tuning of electronic properties

This compound embodies a rational structure-based design approach. The oxadiazole core provides a stable, interactive scaffold. The 4-fluorobenzyl group capitalizes on fluorine's unique effects for potency and stability. The p-tolylacetamide tail is engineered to maximize hydrophobic binding contributions. Such targeted heterocyclic modifications are central to advancing lead compounds with improved efficacy and drug-like properties, particularly in the search for novel agents against challenging therapeutic targets like antimicrobial resistance and cancer, where heterocycles like benzimidazoles and oxadiazoles have proven highly valuable [3] [9].

Properties

CAS Number

954599-29-2

Product Name

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide

Molecular Formula

C18H16FN3O2

Molecular Weight

325.343

InChI

InChI=1S/C18H16FN3O2/c1-12-2-4-13(5-3-12)10-16(23)20-18-22-21-17(24-18)11-14-6-8-15(19)9-7-14/h2-9H,10-11H2,1H3,(H,20,22,23)

InChI Key

VVQLNYKUOHURPT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.